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Compound of Interest

Compound Name: ligupurpuroside A

Cat. No.: B1246513 Get Quote

In-Depth Technical Guide to Ligupurpuroside A
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ligupurpuroside A, a phenylpropanoid glycoside isolated from Ligustrum purpurascens, has

garnered significant interest within the scientific community for its potential therapeutic

applications. This technical guide provides a comprehensive overview of Ligupurpuroside A,

including its chemical identity, and delves into its biological activities, focusing on its antioxidant

and hypolipidemic properties. Detailed experimental protocols for assessing these activities are

provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the

molecular mechanism underlying its hypolipidemic effects, specifically its modulation of the

AMPK/SREBP-1c signaling pathway.
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Property Value Reference

CAS Number 147396-01-8 [1][2][3][4]

Molecular Formula C35H46O19 [1][2][3][4]

Molecular Weight 770.73 g/mol [1][3]

Class Phenylpropanoids [1][3]

Source
Herbs of Ligustrum

purpurascens
[1][3]

Appearance Powder [1][3]

Solubility
DMSO, Pyridine, Methanol,

Ethanol
[1][3]

Biological Activities
Ligupurpuroside A exhibits a range of biological activities, with its antioxidant and

hypolipidemic effects being of particular note for drug development.

Antioxidant Activity
Ligupurpuroside A has demonstrated potent antioxidant properties. The antioxidant capacity

can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-

picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical

scavenging assays.

Hypolipidemic Activity
Studies have shown that Ligupurpuroside A can significantly inhibit lipid accumulation in

hepatocytes.[1] This effect is particularly relevant in the context of non-alcoholic fatty liver

disease (NAFLD). The primary mechanism for this activity is through the modulation of the

AMPK-SREBP-1c signaling pathway.

Experimental Protocols
DPPH Radical Scavenging Assay
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This assay assesses the ability of a compound to donate a hydrogen atom or electron to the

stable DPPH radical.

Methodology:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

Sample Preparation: Dissolve Ligupurpuroside A in a suitable solvent (e.g., methanol) to

prepare a stock solution, from which serial dilutions are made.

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the

sample solutions at various concentrations. A control well should contain 100 µL of DPPH

solution and 100 µL of the solvent.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) /

Absorbance of Control] x 100

ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation.

Methodology:

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS

and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal

volumes and allow them to react in the dark at room temperature for 12-16 hours.

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at

734 nm.

Reaction Mixture: Add 10 µL of the Ligupurpuroside A sample solution to 190 µL of the

ABTS•+ working solution in a 96-well plate.
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Incubation: Incubate the plate at room temperature for 6 minutes.

Measurement: Read the absorbance at 734 nm.

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Oleic Acid-Induced Lipid Accumulation in HepG2 Cells
This in vitro model mimics the conditions of hepatic steatosis.

Methodology:

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5%

CO2 incubator.

Induction of Steatosis: Seed the HepG2 cells in 6-well plates. Once they reach 70-80%

confluency, treat them with oleic acid (conjugated to BSA) at a final concentration of 0.5-1

mM for 24 hours to induce lipid accumulation.

Treatment: Treat the oleic acid-induced cells with various concentrations of

Ligupurpuroside A (e.g., 50 µM) for an additional 24 hours.

Oil Red O Staining:

Wash the cells with phosphate-buffered saline (PBS).

Fix the cells with 4% paraformaldehyde for 30 minutes.

Wash with PBS and then with 60% isopropanol.

Stain the cells with a freshly prepared Oil Red O solution for 20 minutes.

Wash with 60% isopropanol and then with PBS.

Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure

the absorbance at 510 nm to quantify the intracellular lipid content.
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Signaling Pathway Analysis
The hypolipidemic effect of Ligupurpuroside A is primarily mediated through the activation of

the AMP-activated protein kinase (AMPK) and subsequent inhibition of the sterol regulatory

element-binding protein-1c (SREBP-1c).

AMPK-SREBP-1c Signaling Pathway
// Nodes LigupurpurosideA [label="Ligupurpuroside A", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"];

pAMPK [label="p-AMPK (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"];

SREBP1c_precursor [label="Precursor SREBP-1c", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SREBP1c_mature [label="Mature SREBP-1c\n(Nuclear)", fillcolor="#EA4335",

fontcolor="#FFFFFF", style="filled,dashed"]; Lipogenic_Genes [label="Lipogenic

Gene\nTranscription\n(FAS, ACC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipogenesis

[label="Lipogenesis\n(Fatty Acid & Triglyceride Synthesis)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Lipid_Accumulation [label="Lipid Accumulation", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges LigupurpurosideA -> AMPK [label="Activates", color="#5F6368", fontcolor="#202124"];

AMPK -> pAMPK [label="Phosphorylation", color="#5F6368", fontcolor="#202124"]; pAMPK ->

SREBP1c_precursor [label="Phosphorylates &\nInhibits Cleavage", color="#5F6368",

fontcolor="#202124", dir=tee]; SREBP1c_precursor -> SREBP1c_mature

[label="Proteolytic\nCleavage", color="#5F6368", fontcolor="#202124"]; SREBP1c_mature ->

Lipogenic_Genes [label="Promotes", color="#5F6368", fontcolor="#202124"]; Lipogenic_Genes

-> Lipogenesis [label="Leads to", color="#5F6368", fontcolor="#202124"]; Lipogenesis ->

Lipid_Accumulation [label="Results in", color="#5F6368", fontcolor="#202124"]; }

Ligupurpuroside A signaling pathway in hepatocytes.

Pathway Description:

AMPK Activation: Ligupurpuroside A activates AMPK, a key energy sensor in the cell.

SREBP-1c Inhibition: Activated AMPK (p-AMPK) phosphorylates the precursor form of

SREBP-1c. This phosphorylation prevents its proteolytic cleavage and translocation to the

nucleus.
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Downregulation of Lipogenic Genes: The reduction in mature, nuclear SREBP-1c leads to

decreased transcription of its target genes, which include key enzymes in lipid synthesis

such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).

Reduced Lipogenesis: The downregulation of these lipogenic enzymes results in a decrease

in the de novo synthesis of fatty acids and triglycerides.

Inhibition of Lipid Accumulation: The overall effect is a reduction in intracellular lipid

accumulation within the hepatocytes.

Experimental Workflow for Pathway Analysis
// Nodes HepG2_Culture [label="HepG2 Cell Culture", fillcolor="#F1F3F4",

fontcolor="#202124"]; OA_Induction [label="Induce Steatosis\n(Oleic Acid)",

fillcolor="#FBBC05", fontcolor="#202124"]; LPA_Treatment [label="Treat

with\nLigupurpuroside A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Extraction

[label="Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE

[label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Western

Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibody_Incubation [label="Primary &

Secondary\nAntibody Incubation\n(p-AMPK, SREBP-1c, FAS, ACC)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#F1F3F4",

fontcolor="#202124"]; Analysis [label="Densitometry Analysis", fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges HepG2_Culture -> OA_Induction [color="#5F6368"]; OA_Induction -> LPA_Treatment

[color="#5F6368"]; LPA_Treatment -> Protein_Extraction [color="#5F6368"]; Protein_Extraction

-> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Western_Blot [color="#5F6368"];

Western_Blot -> Antibody_Incubation [color="#5F6368"]; Antibody_Incubation -> Detection

[color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } Workflow for Western Blot

analysis of signaling proteins.

Quantitative Data Summary
The following table summarizes the expected outcomes from the described experiments. Actual

values should be determined empirically.
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Experiment Parameter
Expected Result with
Ligupurpuroside A

DPPH Assay % Radical Scavenging Dose-dependent increase

ABTS Assay % Radical Scavenging Dose-dependent increase

HepG2 Lipid Accumulation Intracellular Lipid Content
Significant decrease at 50

µM[1]

Western Blot Analysis p-AMPK/AMPK Ratio Increase

Nuclear SREBP-1c Decrease

FAS Expression Decrease

ACC Expression Decrease

Conclusion
Ligupurpuroside A is a promising natural compound with significant antioxidant and

hypolipidemic properties. Its ability to modulate the AMPK-SREBP-1c signaling pathway

highlights its potential as a therapeutic agent for metabolic disorders such as NAFLD. The

experimental protocols and data presented in this guide provide a solid foundation for

researchers and drug development professionals to further investigate and harness the

therapeutic potential of Ligupurpuroside A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ligupurpuroside A | CAS:147396-01-8 | Manufacturer ChemFaces [chemfaces.com]

2. Ligupurpuroside A|147396-01-8|COA [dcchemicals.com]

3. Ligupurpuroside A | CAS 147396-01-8 | ScreenLib [screenlib.com]

4. bocsci.com [bocsci.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemfaces.com/natural/Ligupurpuroside-A-CFN93189.html
https://www.benchchem.com/product/b1246513?utm_src=pdf-body
https://www.benchchem.com/product/b1246513?utm_src=pdf-body
https://www.benchchem.com/product/b1246513?utm_src=pdf-custom-synthesis
https://www.chemfaces.com/natural/Ligupurpuroside-A-CFN93189.html
https://www.dcchemicals.com/coa/COA_DCZ-047.html
https://screenlib.com/Ligupurpuroside-A-93189.html
https://www.bocsci.com/ligupurpuroside-a-cas-147396-01-8-item-464801.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Ligupurpuroside A CAS number and molecular
formula.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246513#ligupurpuroside-a-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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